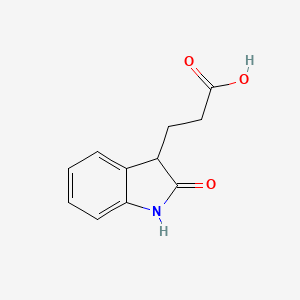

3-(2-オキソ-2,3-ジヒドロ-1H-インドール-3-イル)プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

3-(2-オキソインドリン-3-イル)プロパン酸の用途に関する包括的な分析

抗真菌活性: この化合物は、酵母様真菌カンジダ・アルビカンスの増殖を64 µg/mLの濃度で阻害することが判明しており、抗真菌剤としての可能性を示唆しています .

薬物動態および創薬: この化合物の親油性、薬物様特性、水溶性特性は、特に創薬における医薬品化学における可能性について研究されています .

生物学的シミュレーション: Amber、GROMACS、Avogadro、Pymol、Chimera、Blender、VMDなどのプログラムは、この化合物を用いてシミュレーション視覚化を作成し、これは生物学的研究において不可欠です .

植物ホルモン研究: 3-(2-オキソインドリン-3-イル)プロパン酸などのインドール誘導体は、植物ホルモンとしての役割とその高等植物における多様な生物学的用途について研究されています .

不安解消作用および抗うつ作用: 研究によると、この化合物の誘導体は、不安解消作用、抗うつ作用、鎮痛作用を誘発する可能性があり、これは糖尿病性うつ病や不安などの状態の治療に重要となる可能性があります .

化学合成: この化合物は、シュッフ塩基やその他の誘導体の作成など、さまざまな化学合成プロセスで使用され、これらの誘導体は潜在的な治療効果があります .

分子特性評価: NMR、HPLC、LC-MS、およびUPLC技術は、さまざまな研究で分子特性評価のためにこの化合物を利用しています .

作用機序

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that result in their broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that indole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生化学分析

Biochemical Properties

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

The effects of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, which may affect their biological activity . Long-term exposure to this compound in vitro and in vivo has been associated with sustained modulation of cellular processes, including apoptosis and cell cycle regulation .

Dosage Effects in Animal Models

The effects of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound .

Metabolic Pathways

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity .

Transport and Distribution

The transport and distribution of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution .

Subcellular Localization

The subcellular localization of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and apoptosis . The precise localization of this compound within cells can determine its biological effects and therapeutic potential .

特性

IUPAC Name |

3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQGSVVUAHHSFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-17-7 |

Source

|

| Record name | 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。